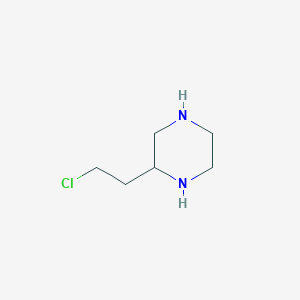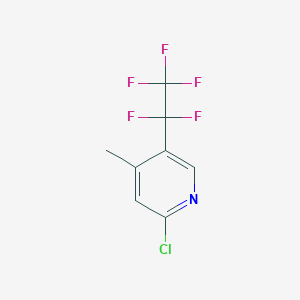![molecular formula C15H14N2O2S2 B12120231 2-mercapto-3-(2-methoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12120231.png)
2-mercapto-3-(2-methoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Mercapto-3-(2-methoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one: is a heterocyclic compound with the following chemical structure:
C13H12N2O2S2
It belongs to the class of thienopyrimidines and contains a thieno[2,3-d]pyrimidine core. This compound exhibits interesting properties due to its sulfur-containing thieno ring and phenyl substituent.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the cyclization of appropriate precursors containing the thienopyrimidine scaffold. For example, the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol can yield the desired product .
Industrial Production:: While specific industrial production methods may vary, large-scale synthesis typically involves optimizing reaction conditions, scalability, and purification steps. Detailed industrial processes would require proprietary information from manufacturers.
Chemical Reactions Analysis
Reactions::
Oxidation: The thienopyrimidine ring may undergo oxidation reactions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Reduction: Reduction of the carbonyl group may be possible.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Substitution: Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products:: The major products depend on the specific reaction conditions and substituents. Oxidation may lead to sulfoxides or sulfones, while substitution can yield various phenyl-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of other compounds.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitubercular).
Medicine: May have applications in drug discovery.
Industry: Potential use in materials science or organic electronics.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, researchers often compare this thienopyrimidine to related structures, highlighting its unique features.
Properties
Molecular Formula |
C15H14N2O2S2 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-(2-methoxyethyl)-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H14N2O2S2/c1-19-8-7-17-14(18)12-11(10-5-3-2-4-6-10)9-21-13(12)16-15(17)20/h2-6,9H,7-8H2,1H3,(H,16,20) |
InChI Key |
NCWXSSXMHIBWII-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=C(NC1=S)SC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-methyl-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B12120156.png)

![(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B12120163.png)
![2,4-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B12120181.png)




![2-(2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12120204.png)
![Benzenamine, 2-[[[3-(trifluoromethyl)phenyl]methyl]thio]-](/img/structure/B12120214.png)
![2-amino-N-benzyl-1-(2,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12120216.png)



